molecular formula C17H18FNO B5855288 4-tert-butyl-N-(2-fluorophenyl)benzamide CAS No. 312704-52-2

4-tert-butyl-N-(2-fluorophenyl)benzamide

Cat. No. B5855288
CAS RN: 312704-52-2
M. Wt: 271.33 g/mol
InChI Key: YRZSURUFPRQDNT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-fluorophenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as TFB-TBOA, which is an abbreviation for its full chemical name. This compound has gained significant attention in scientific research due to its potential applications in the field of neuroscience.

Scientific Research Applications

4-tert-butyl-N-(2-fluorophenyl)benzamide has been extensively studied for its potential applications in the field of neuroscience. It is a potent inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. This compound has been shown to increase extracellular glutamate levels, which can lead to enhanced synaptic transmission. This effect has been observed in various brain regions, including the hippocampus, cortex, and striatum.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-fluorophenyl)benzamide involves the inhibition of glutamate transporters. This leads to an increase in extracellular glutamate levels, which can activate various glutamate receptors, including NMDA and AMPA receptors. The activation of these receptors can lead to enhanced synaptic transmission and plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N-(2-fluorophenyl)benzamide have been extensively studied. This compound has been shown to increase extracellular glutamate levels, which can lead to enhanced synaptic transmission. This effect has been observed in various brain regions, including the hippocampus, cortex, and striatum. Additionally, 4-tert-butyl-N-(2-fluorophenyl)benzamide has been shown to enhance long-term potentiation, which is a cellular mechanism that underlies learning and memory.

Advantages and Limitations for Lab Experiments

The advantages of using 4-tert-butyl-N-(2-fluorophenyl)benzamide in lab experiments include its potent inhibition of glutamate transporters, which can lead to enhanced synaptic transmission and plasticity. This compound has also been shown to enhance long-term potentiation, which is a cellular mechanism that underlies learning and memory. However, there are also limitations to using this compound in lab experiments. For example, its effects on glutamate transporters can be non-specific, and it can also affect other neurotransmitter systems.

Future Directions

There are many potential future directions for research on 4-tert-butyl-N-(2-fluorophenyl)benzamide. One area of interest is its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further research is needed to elucidate the specific mechanisms underlying its effects on glutamate transporters and synaptic plasticity. Finally, the development of more specific and potent inhibitors of glutamate transporters may lead to the development of more effective treatments for neurological disorders.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(2-fluorophenyl)benzamide involves the reaction of 2-fluoroaniline and tert-butyl isocyanide with 4-chlorobenzoyl chloride in the presence of a base. The reaction proceeds through an intermediate stage, and the final product is obtained by purification through column chromatography.

properties

IUPAC Name

4-tert-butyl-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-17(2,3)13-10-8-12(9-11-13)16(20)19-15-7-5-4-6-14(15)18/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZSURUFPRQDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(2-fluorophenyl)benzamide

CAS RN

312704-52-2
Record name 4-TERT-BUTYL-N-(2-FLUOROPHENYL)BENZAMIDE
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